2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole
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Overview
Description
2-{4-ethyl-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrrole is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole typically involves multiple steps. One common approach is the Diels-Alder reaction, which is used to form the bicyclic structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . The reaction conditions often include elevated temperatures and the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: This compound shares a similar bicyclic structure but lacks the pyrrole ring.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: This compound has a similar bicyclic structure with additional functional groups.
Uniqueness
2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole is unique due to its combination of a bicyclic structure and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrrole |
InChI |
InChI=1S/C13H19NO/c1-3-10-6-7-13(12(9-10)15-13)11-5-4-8-14(11)2/h4-5,8,10,12H,3,6-7,9H2,1-2H3 |
InChI Key |
OGEARAHUUZDOAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C(C1)O2)C3=CC=CN3C |
Origin of Product |
United States |
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